3-Chloro-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5ClN2O4S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-nitrobenzenesulfonamide typically involves the nitration of 3-chlorobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents and conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 3-Chloro-2-aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition, particularly in the inhibition of carbonic anhydrase enzymes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonamide
- 2-Chloro-4-nitrobenzenesulfonamide
- 3-Bromo-2-nitrobenzenesulfonamide
Comparison
3-Chloro-2-nitrobenzenesulfonamide is unique due to the specific positions of the chlorine and nitro groups on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and other biological effects, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
89581-72-6 |
---|---|
Molecular Formula |
C6H5ClN2O4S |
Molecular Weight |
236.63 g/mol |
IUPAC Name |
3-chloro-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5ClN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13) |
InChI Key |
ZZKFSDGPVASGJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.